

Gamma-Methylionone: A Technical Guide to its Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methylionone
Cat. No.:	B1628513

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-**methylionone**, a prominent member of the ionone family of aroma chemicals, is a cornerstone of the fragrance and flavor industry. Valued for its characteristic warm, floral, and woody scent profile with pronounced violet and orris notes, it is a key component in a vast array of consumer products. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and diverse applications of gamma-**methylionone**. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside a summary of its organoleptic and toxicological data. Furthermore, this document includes visualizations of key experimental workflows to aid in laboratory applications.

Introduction

Gamma-**methylionone** is a synthetic fragrance compound prized for its complex and multifaceted aroma.^{[1][2][3]} Chemically, it is a mixture of isomers, with the most significant being (E)-3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)but-3-en-2-one, also known as alpha-isomethyl ionone.^{[1][4]} This isomer is often referred to as "gamma-**methylionone**" in the fragrance industry.^[5] Its unique scent profile, which combines floral notes of violet and orris with woody and slightly fruity undertones, makes it an incredibly versatile ingredient in perfumery.^[6] Beyond fine fragrances, gamma-**methylionone** is extensively used in cosmetics, personal care products, and household goods to impart a pleasant and lasting aroma.^{[2][3]} Its

application also extends to the flavor industry, where it is used in trace amounts to add floral and fruity nuances to various food products.[1]

Physicochemical Properties

Gamma-**methylionone** is a clear to pale yellow liquid with a characteristic odor.[3] A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₂₂ O	[1]
Molecular Weight	206.33 g/mol	[1][3]
CAS Number	127-51-5 (for alpha-isomethyl ionone); 1335-46-2 (for methyl ionone isomer mixture)	[3]
IUPAC Name	(E)-3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)but-3-en-2-one	[4]
Appearance	Clear to pale yellow liquid	[3]
Density	0.927 - 0.935 g/cm ³ @ 25°C	
Boiling Point	93 °C @ 3.1 mmHg; 270-280°C at atmospheric pressure	[1][3]
Flash Point	118 - 142 °C	[1]
Solubility	Insoluble in water; soluble in ethanol and oils	[1][7]
Vapor Pressure	1.30 Pa @ 25°C	[8]

Synthesis and Purification

The industrial synthesis of gamma-**methylionone** is a two-step process involving an aldol condensation followed by an acid-catalyzed cyclization.[5]

Synthesis of Pseudo-methylionone

The first step is the aldol condensation of citral with methyl ethyl ketone in the presence of a basic catalyst to yield **pseudo-methylionone**.[9]

Experimental Protocol:

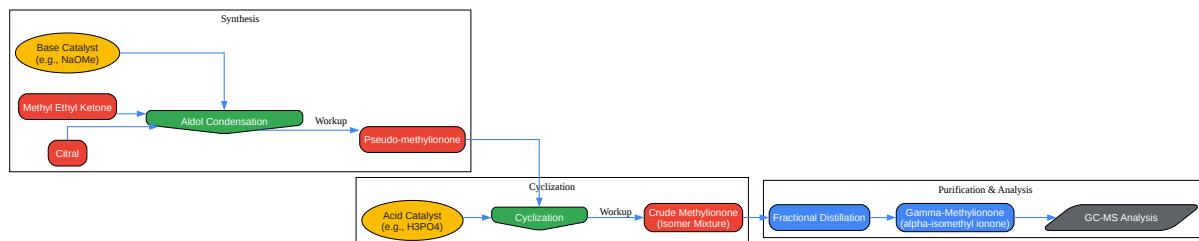
- To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add methyl ethyl ketone and a catalytic amount of a base (e.g., sodium methylate in methanol).[7][10]
- Cool the mixture to 0-5°C.[10]
- Slowly add citral to the cooled mixture over a period of several hours while maintaining the temperature between 0-5°C.[7]
- After the addition is complete, continue stirring the mixture at a low temperature for an extended period (e.g., up to 126 hours) to ensure complete reaction.[7]
- Upon reaction completion, neutralize the catalyst with a weak acid.
- Wash the organic layer with water to remove any remaining salts and catalyst.
- The crude **pseudo-methylionone** can be used directly in the next step or purified by vacuum distillation.[9]

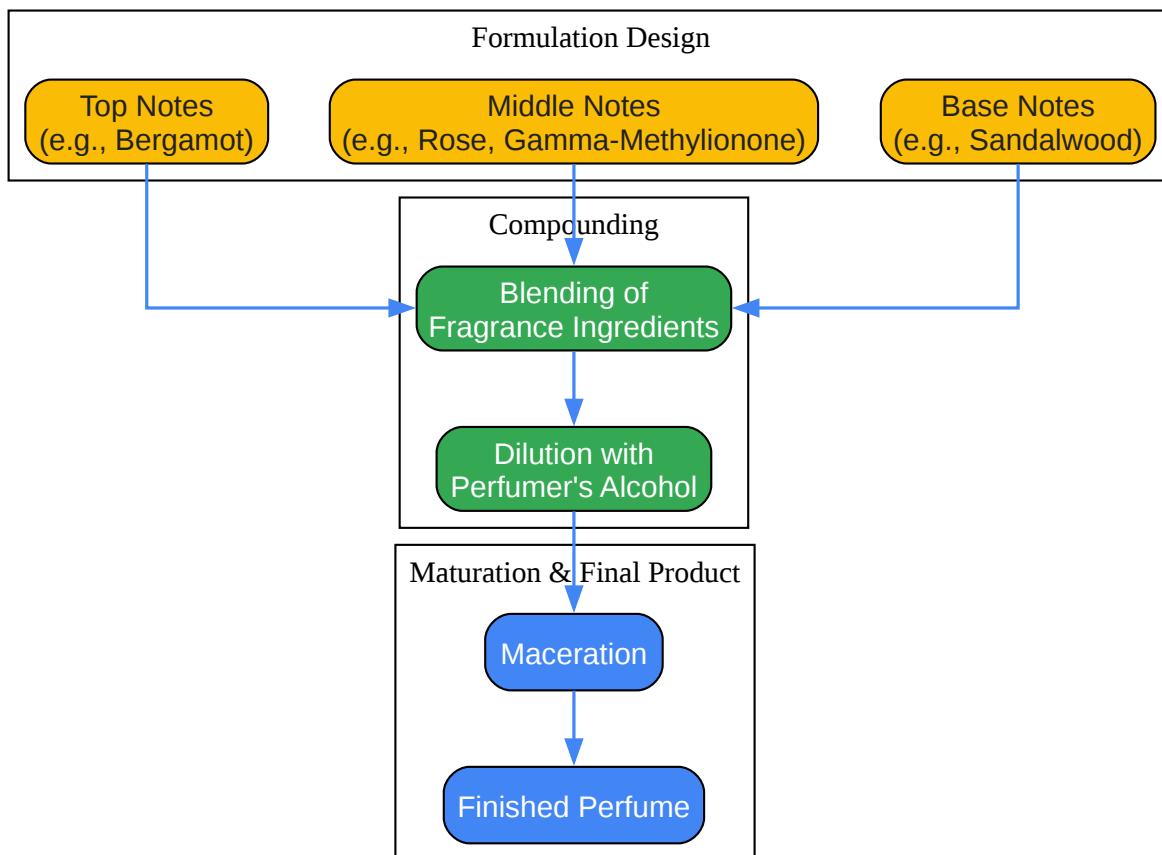
Cyclization to Gamma-Methylionone

The crude **pseudo-methylionone** is then cyclized using an acidic catalyst, typically phosphoric acid, to yield a mixture of **methylionone** isomers, including the desired gamma-isomer (alpha-isomethyl ionone).[9][10]

Experimental Protocol:

- In a reaction vessel, dissolve the crude **pseudo-methylionone** in a suitable solvent such as cyclohexane.[10]
- Heat the solution to the desired reaction temperature (e.g., 85-97°C).[7]


- Slowly add 85% phosphoric acid to the heated solution.[\[7\]](#)
- Maintain the reaction temperature for a specified period (e.g., 1-7 hours) to facilitate the cyclization.[\[7\]](#)
- After the reaction is complete, cool the mixture and wash it with water to remove the acid catalyst.
- Neutralize the organic layer with a dilute base solution (e.g., sodium bicarbonate).
- Wash again with water until the organic layer is neutral.
- Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
- Remove the solvent under reduced pressure.


Purification by Fractional Distillation

The resulting mixture of **methylionone** isomers is separated by fractional distillation under vacuum to isolate the gamma-**methylionone**.[\[11\]](#)

Experimental Protocol:

- Set up a fractional distillation apparatus with a vacuum source and a fractionating column packed with a suitable material (e.g., glass beads or structured packing) to enhance separation efficiency.
- Heat the crude **methylionone** mixture in the distillation flask.
- Carefully control the temperature and vacuum to selectively distill the different isomers based on their boiling points. The boiling points of the isomers are close, requiring a high-efficiency column for good separation.[\[11\]](#)
- Collect the fractions at their respective boiling points. Alpha-isomethyl ionone (gamma-**methylionone**) has a boiling point of approximately 130-131°C at 1.3 kPa.[\[11\]](#)
- Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the purity of the isolated gamma-**methylionone**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. α -Isomethyl ionone - Wikipedia [en.wikipedia.org]
- 2. CN108017525B - Synthesis method of alpha-iso-methyl ionone - Google Patents [patents.google.com]

- 3. [tiiips.com](#) [tiiips.com]
- 4. Triangle Test [sensorysociety.org](#)
- 5. [repository.aaup.edu](#) [repository.aaup.edu]
- 6. [parfum.to](#) [parfum.to]
- 7. α Isomethyl ionone [webbook.nist.gov](#)
- 8. [whitman.edu](#) [whitman.edu]
- 9. [img.perfumerflavorist.com](#) [img.perfumerflavorist.com]
- 10. US3840601A - Process for preparation of methyl ionones - Google Patents [\[patents.google.com\]](#)
- 11. alpha-Ionone(127-41-3) 1H NMR [\[m.chemicalbook.com\]](#)
- To cite this document: BenchChem. [Gamma-Methylionone: A Technical Guide to its Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1628513#gamma-methylionone-properties-and-applications\]](https://www.benchchem.com/product/b1628513#gamma-methylionone-properties-and-applications)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com